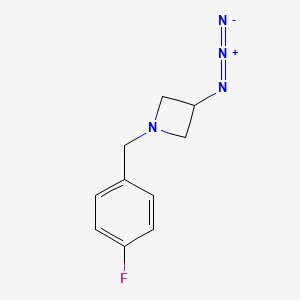

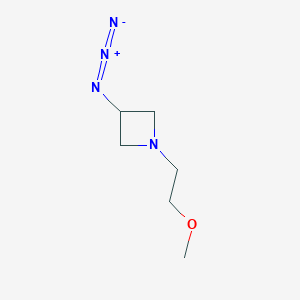

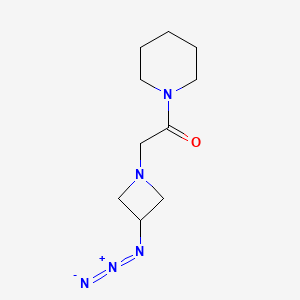

3-Azido-1-(4-fluorobenzyl)azetidine

Descripción general

Descripción

3-Azido-1-(4-fluorobenzyl)azetidine is a versatile compound that has been widely used in synthetic and medicinal chemistry. It is an azetidine-based building block that has been used in a variety of synthetic and medicinal chemistry applications. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of other azetidine-based compounds. In addition, it is a useful reagent in the synthesis of various functionalized molecules.

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

3-Azido-1-(4-fluorobenzyl)azetidine: can be utilized in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This photochemical [2+2] cycloaddition reaction between an imine and an alkene is a powerful method for constructing azetidine rings with high regio- and stereoselectivity. The resulting functionalized azetidines are valuable in various chemical syntheses due to their unique structural properties.

Medicinal Chemistry

In medicinal chemistry, azetidines, including derivatives of 3-Azido-1-(4-fluorobenzyl)azetidine, are incorporated into pharmaceutically relevant scaffolds . These compounds can lead to improved pharmacokinetic properties and metabolic stability, making them attractive candidates for drug development.

Polymer Synthesis

The strained four-membered ring of azetidines makes them suitable for polymer synthesis. The unique reactivity of azetidines, driven by ring strain, allows for their application in creating polymers with specific properties . These polymers can have applications ranging from materials science to biomedicine.

Strain-Driven Reactivity

The considerable ring strain in azetidines provides a pathway for bond functionalization through N–C bond cleavage. This strain-driven character allows for the development of new synthetic methods and the discovery of novel reactions involving azetidines .

Drug Discovery

Azetidines are used as motifs in drug discovery due to their presence in bioactive molecules and natural products. The 3-Azido-1-(4-fluorobenzyl)azetidine structure can be a key component in the design of new therapeutic agents .

Anionic Polymerization

Azetidines, including 3-Azido-1-(4-fluorobenzyl)azetidine, can be used as building blocks for polyamines through anionic polymerization. This process can lead to the creation of polymers with applications such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

Mecanismo De Acción

Target of Action

Azetidines, in general, are known to interact with various biological targets due to their unique structure .

Mode of Action

Azetidines are known to undergo [2 + 2] photocycloaddition reactions with imines, which is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.

Biochemical Pathways

Azetidines and aziridines are known to be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that 3-Azido-1-(4-fluorobenzyl)azetidine could potentially influence polyamine-related pathways.

Result of Action

The thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (adnaz), have been studied, showing that adnaz has a low melting temperature at 78 °c and a final mass loss of 882% under atmospheric pressure . This suggests that 3-Azido-1-(4-fluorobenzyl)azetidine may also exhibit significant thermal behaviors that could influence its molecular and cellular effects.

Action Environment

The compound’s unique structure and potential thermal behaviors suggest that it may be sensitive to environmental conditions such as temperature and pressure .

Propiedades

IUPAC Name |

3-azido-1-[(4-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMUNVZCHHGXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

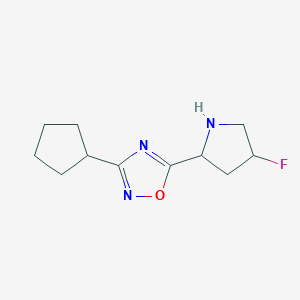

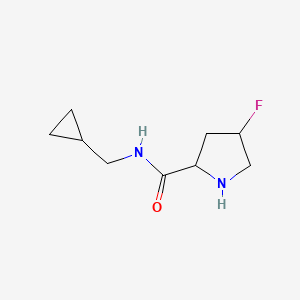

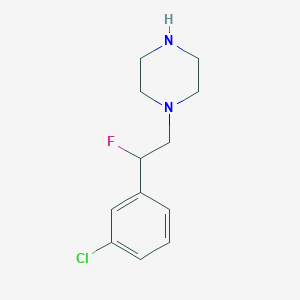

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)

![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)